molecular formula C21H31NO3S B3014461 N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide CAS No. 445473-48-3

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide

Cat. No.: B3014461
CAS No.: 445473-48-3
M. Wt: 377.54
InChI Key: VDYYIOYCXFLINY-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide is a compound that features an adamantane moiety, which is known for its unique cage-like structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure imparts stability and rigidity, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide typically involves the reaction of adamantan-1-ol with 2-chloroethylamine to form the intermediate N-(2-adamantyloxy)ethylamine. This intermediate is then reacted with 4-isopropylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug with an adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.

Uniqueness

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide is unique due to the combination of the adamantane moiety with a sulfonamide group, which imparts both stability and potential biological activity. This combination is not commonly found in other adamantane derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-15(2)19-3-5-20(6-4-19)26(23,24)22-7-8-25-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,15-18,22H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYYIOYCXFLINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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